Ethyl 5-bromoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromoquinoline-2-carboxylate is a quinoline derivative, characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromoquinoline-2-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and proceeds under reflux conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity. These methods not only reduce the use of hazardous solvents but also enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions are commonly used.
Major Products:
Scientific Research Applications
Ethyl 5-bromoquinoline-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 6-bromoquinoline-4-carboxylate: Similar in structure but with the bromine atom at the 6th position and the carboxylate group at the 4th position.
5,7-Dibromo-8-hydroxyquinoline: Contains two bromine atoms and a hydroxyl group, showing different biological activities.
Uniqueness: Ethyl 5-bromoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific bromine atom and ethyl ester group make it a versatile intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 5-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2H2,1H3 |
InChI Key |
LRFJBIGTDJVBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.